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Compound of Interest

Compound Name: 5-(Dimethylamino)picolinonitrile

CAS No.: 1159733-63-7

Cat. No.: B1529797

Get Quote

CAS: 1159733-63-7 | Formula: C₈H₉N₃ | MW: 147.18 Target Audience: Analytical Chemists,

Process Development Scientists, Medicinal Chemists.[1]

Executive Summary & Physicochemical Profile
5-(Dimethylamino)picolinonitrile is a functionalized pyridine intermediate often used as a

building block in the synthesis of complex pharmaceutical scaffolds. Its analysis requires

understanding the interplay between the electron-withdrawing cyano group (position 2) and the

electron-donating dimethylamino group (position 5).

Key Properties Affecting Chromatography
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Property Value (Approx.) Chromatographic Impact

LogP ~1.02

Moderate Hydrophobicity:

Retains well on C18 but elutes

earlier than halogenated

precursors.

pKa ~3.5 – 4.5 (Est.)

Weak Base: The 2-cyano

group significantly lowers the

basicity of the pyridine nitrogen

compared to DMAP (pKa 9.6).

Peak tailing is less severe than

typical aminopyridines.

UV Max ~280–320 nm

"Push-Pull" Chromophore: The

donor (NMe₂) and acceptor

(CN) conjugation creates a

strong UV absorbance, often

red-shifted compared to simple

pyridines.

Core Methodology: Recommended HPLC Protocols
Note: Retention times (RT) listed below are relative and based on a standard 150mm C18

column at 1.0 mL/min. Exact values must be validated on your specific system.

Protocol A: Standard Reversed-Phase (Acidic)
Best for general purity checks and reaction monitoring.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.[2]

Detection: UV @ 254 nm (general) and 300 nm (selective for product).
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Gradient:

0–2 min: 5% B (Isocratic hold)

2–12 min: 5% → 95% B (Linear ramp)

12–15 min: 95% B (Wash)

Protocol B: High pH Stability (Alternative)
Best for separating basic isomers or if peak tailing occurs.

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

Mobile Phase B: Acetonitrile.[3]

Rationale: At pH 10, the molecule is fully deprotonated (neutral), maximizing retention and

improving peak symmetry on hybrid-silica columns (e.g., XBridge BEH).

Comparative Retention Profiling
To validate the identity of 5-(Dimethylamino)picolinonitrile without a reference standard,

compare its elution behavior against its synthetic precursors and structural isomers.

Scenario 1: Synthesis Monitoring (Nucleophilic
Substitution)
Reaction: 5-Bromo-2-cyanopyridine + Dimethylamine → Product.
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Compound Polarity (LogP)
Predicted Elution
Order

Mechanism

Product: 5-

(Dimethylamino)-
Low (~1.02) Early Eluter

The NMe₂ group

increases polarity and

hydrogen bond

basicity.

Precursor: 5-Bromo- High (~1.65) Late Eluter

The Bromine atom is

lipophilic; retains

longer on C18.

Diagnostic Rule: As the reaction proceeds, the late-eluting peak (Bromo) should disappear,

and an earlier-eluting peak (Dimethylamino) should grow.

Scenario 2: Isomer Differentiation
Comparison: 5-(Dimethylamino)picolinonitrile vs. 4-(Dimethylamino)picolinonitrile.

4-Isomer: The amino group at position 4 is in direct resonance with the pyridine nitrogen

(similar to DMAP). It is significantly more basic.

Separation: In Acidic (Protocol A) conditions, the 4-isomer will be more protonated (ionized)

and likely elute earlier or show different peak shape compared to the 5-isomer.

Visualization: Elution Order & Interaction Map
The following diagram illustrates the relative retention behavior and the "Push-Pull" electronic

effects governing the separation.
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Caption: Predicted elution order on C18. The target molecule (Green) elutes between the polar

amino-impurity and the non-polar bromo-precursor.
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Issue Probable Cause Solution

Peak Tailing
Interaction between pyridine

nitrogen and residual silanols.

Add Modifier: Use 10-20 mM

Ammonium Acetate instead of

Formic Acid. Switch Column:

Use an "End-capped" or

"Base-Deactivated" column.

Split Peaks Sample solvent mismatch.

Diluent: Dissolve sample in the

starting mobile phase (5%

MeCN/Water) rather than

100% MeCN.

Low Sensitivity Incorrect UV wavelength.

Scan: The "Push-Pull" system

(NMe₂ -> CN) likely red-shifts

absorbance. Try detecting at

300-310 nm instead of 254

nm.

References
ChemScene. (n.d.). 5-(Dimethylamino)picolinonitrile Product Data & Properties. Retrieved

from

Sigma-Aldrich. (n.d.). 5-(Methylamino)picolinonitrile & Pyridine Derivatives. Retrieved from

BenchChem. (2025).[4] Technical Support Center: HPLC Method Development for

Monitoring 5-Formylpicolinonitrile Reactions. Retrieved from

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-

Bonding mode. Retrieved from

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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